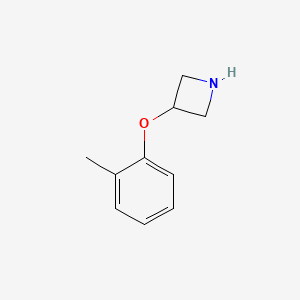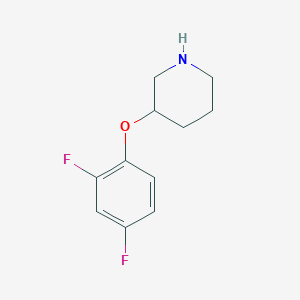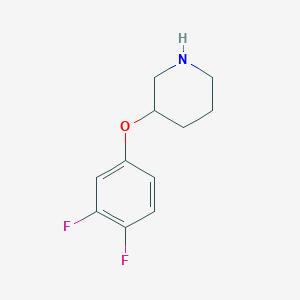
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a type of chemical compound that belongs to the class of Arylboronic Acid Esters .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
Compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used in various chemical reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques such as density functional theory (DFT), which can be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .Aplicaciones Científicas De Investigación
Synthesis of Sulfonamide Derivatives
The compound has been used in the synthesis of sulfonamide derivatives through Miyaura borylation and sulfonylation reactions, providing a pathway for creating complex molecules with potential applications in pharmaceuticals and materials science .
Organic Synthesis Intermediate
It serves as an intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions due to its borate and sulfonamide groups .
Suzuki–Miyaura Coupling
Boronic acid pinacol ester compounds are significant intermediates in Suzuki–Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds .
Drug Delivery Systems
Phenylboronic acid pinacol ester functionalized reactive oxygen species (ROS)-responsive drug delivery systems have been developed using similar compounds, indicating potential biomedical applications .
Carbohydrate Chemistry
In carbohydrate chemistry, boronic esters serve as protective groups, facilitating single-step purification processes and allowing for the recovery and reuse of the boronic acid component .
Safety and Hazards
While specific safety and hazard information for “2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is not available, it’s important to handle all chemical compounds with care. For example, “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can cause skin and eye irritation .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes and in the synthesis of various organic compounds .
Mode of Action
It’s known that similar compounds are used in organic synthesis, where they interact with other molecules to form new compounds . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that similar compounds play a role in the diels-alder reaction, a significant carbon-carbon bond-forming reaction in organic chemistry .
Pharmacokinetics
The physical and chemical properties such as density, melting point, boiling point, and flash point are provided . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds are used in the synthesis of various organic compounds , which can have a wide range of effects depending on the specific compounds produced.
Propiedades
IUPAC Name |
2-methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-8-6-9(7-10(11(8)15)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKEFVXKIIMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

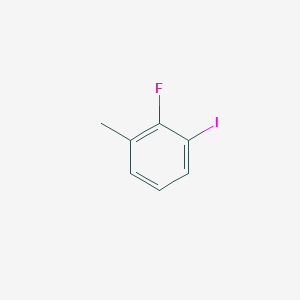

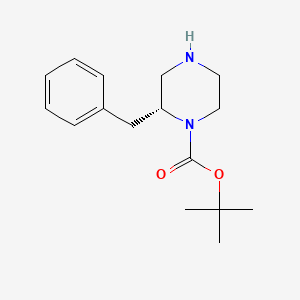
![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)
![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
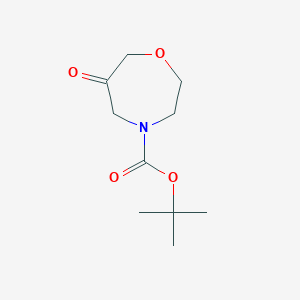


![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)
